thieno[3,2-d]pyrimidin-7-ylmethyl acetate
Overview
Description
thieno[3,2-d]pyrimidin-7-ylmethyl acetate is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for synthetic and pharmacological research.
Preparation Methods
The synthesis of thieno[3,2-d]pyrimidin-7-ylmethyl acetate typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
thieno[3,2-d]pyrimidin-7-ylmethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
thieno[3,2-d]pyrimidin-7-ylmethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidin-7-ylmethyl acetate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
thieno[3,2-d]pyrimidin-7-ylmethyl acetate is unique among thienopyrimidine derivatives due to its specific substitution pattern. Similar compounds include:
Thieno[3,2-d]pyrimidin-4-ones: These compounds have a similar core structure but differ in their functional groups.
Thieno[3,4-b]pyridine derivatives: These compounds are structurally related but have a different arrangement of the thiophene and pyrimidine rings.
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds have been studied for their PI3K inhibitory activity and anticancer potential.
Properties
Molecular Formula |
C9H8N2O2S |
---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
thieno[3,2-d]pyrimidin-7-ylmethyl acetate |
InChI |
InChI=1S/C9H8N2O2S/c1-6(12)13-3-7-4-14-8-2-10-5-11-9(7)8/h2,4-5H,3H2,1H3 |
InChI Key |
SLBZHBAKXPEDSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CSC2=CN=CN=C21 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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